molecular formula C17H15Cl3N2O B3655344 3,4-dichloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide CAS No. 432001-31-5

3,4-dichloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B3655344
CAS No.: 432001-31-5
M. Wt: 369.7 g/mol
InChI Key: HRFURFTYSCGJJW-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro and chloro substituents on the benzene rings, as well as a pyrrolidine ring attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 3-chloro-4-(pyrrolidin-1-yl)aniline as the primary starting materials.

    Acylation Reaction: The 3,4-dichlorobenzoyl chloride is reacted with 3-chloro-4-(pyrrolidin-1-yl)aniline in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane or chloroform.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve the use of larger reaction vessels, automated systems for monitoring and controlling reaction parameters, and efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro substituents on the benzene rings can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Oxidation and Reduction Reactions: The major products depend on the specific oxidizing or reducing agents used and the reaction conditions.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

3,4-Dichloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling cascades.

    Altering Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

3,4-Dichloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    3,4-Dichlorobenzamide: Lacks the pyrrolidine ring and has different chemical properties and applications.

    N-(3-Chloro-4-pyrrolidinyl)benzamide: Similar structure but without the dichloro substituents on the benzene ring.

    4-Chloro-N-(3-chloro-4-pyrrolidinyl)benzamide: Differs in the position of the chloro substituents.

The uniqueness of this compound lies in its specific combination of substituents and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O/c18-13-5-3-11(9-14(13)19)17(23)21-12-4-6-16(15(20)10-12)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFURFTYSCGJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189013
Record name 3,4-Dichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432001-31-5
Record name 3,4-Dichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432001-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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